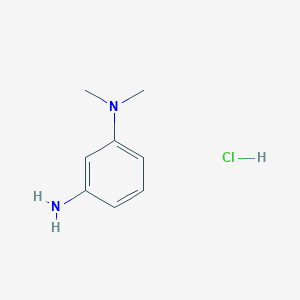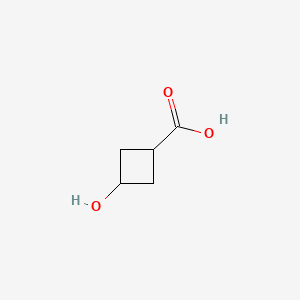
3-Hydroxycyclobutanecarboxylic acid
Vue d'ensemble
Description
3-Hydroxycyclobutanecarboxylic acid is a chemical compound with the molecular formula C5H8O3 and a molecular weight of 116.12 . It is typically found in a solid form .
Molecular Structure Analysis
The InChI code for 3-Hydroxycyclobutanecarboxylic acid is 1S/C5H8O3/c6-4-1-3(2-4)5(7)8/h3-4,6H,1-2H2,(H,7,8) and the InChI key is ZSHGVMYLGGANKU-UHFFFAOYSA-N . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound.Physical And Chemical Properties Analysis
3-Hydroxycyclobutanecarboxylic acid is a white to yellow solid or liquid . It has a molecular weight of 116.12 . The storage temperature is typically between 2-8°C in a sealed, dry environment .Applications De Recherche Scientifique
Photochemical Synthesis
Zong Chang et al. (2018) describe a method for the synthesis of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and 2-amino-4-hydroxycyclobutanecarboxylic acid. This process involves [2 + 2]-photocycloaddition reactions followed by regioselective ring opening and Hofmann rearrangement. This method is significant for gram-scale syntheses and exhibits high endo-selectivity and efficiency (Chang et al., 2018).
Asymmetric Intramolecular Photocycloadditions
Faure et al. (2002) utilized chiral α- and β-hydroxy acids, including 3-hydroxycyclobutane-1,1-dicarboxylic acid derivatives, for diastereoselective [2 + 2] photocycloaddition reactions. This approach achieves total regiocontrol and high diastereoselectivities, leading to cyclobutane lactones in enantiomerically pure form (Faure et al., 2002).
Imaging Applications
McConathy et al. (2003) discuss the synthesis of anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), a compound for tumor imaging in positron emission tomography. The synthesis involves the precursor of anti-[18F]FACBC, which includes 3-hydroxycyclobutanecarboxylic acid. This work is pivotal for the production of anti-[18F]FACBC for human use, particularly in medical imaging (McConathy et al., 2003).
Cancer Drug Research
Pavlova et al. (2023) explore the modification of substituents in ligands based on 3-hydroxycyclobutane-1,1-dicarboxylic acid as a direction to design better versions of carboplatin, a chemotherapy drug. Their study combines this derivative with N-methylpyrazole as a carrier ligand, investigating its antiproliferative effects on various cell lines (Pavlova et al., 2023).
Chemical Synthesis Improvements
Huang Bin and Zhang Zheng-lin (2010) improved the synthesis of 3-oxocyclobutanecarboxylic acid, closely related to 3-hydroxycyclobutanecarboxylic acid, showcasing an efficient method with advantages like easy operation and low cost, suitable for large-scale preparations (Bin & Zheng-lin, 2010).
Boron Neutron Capture Therapy Agent Synthesis
Kabalka and Yao (2003) synthesized a boronated aminocyclobutanecarboxylic acid for potential use in neutron capture therapy. This molecule, modeled after 1-aminocyclobutanecarboxylic acid, showed high uptake in brain tumors, highlighting its potential in cancer therapy (Kabalka & Yao, 2003).
Safety and Hazards
The safety data sheet for 3-Hydroxycyclobutanecarboxylic acid indicates that it is toxic if swallowed . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . If inhaled, the victim should be moved into fresh air . If the chemical comes into contact with the eyes, they should be rinsed with pure water for at least 15 minutes .
Relevant Papers One relevant paper titled “Stabilizing unusual conformations in small peptides and glucopeptides using a hydroxylated cyclobutanecarboxylic acid” reports the synthesis and conformational study of a peptide and a glucopeptide containing the non-natural (1S,2S)-1-amino-2-hydroxycyclobutanecarboxylic acid (c4Ser) residue . This is the first example of a glycopeptide containing a carbohydrate moiety linked to an underlying non-natural amino acid residue . Another paper titled “A Photochemical Route to 3- and 4-Hydroxy Derivatives of 2 …” describes short gram-scale syntheses of both enantiomers of 2-amino-3-hydroxycyclobutane-1-carboxylic acid and of 2-amino-4-hydroxycyclobutanecarboxylic acid with an all-cis geometry .
Mécanisme D'action
Target of Action
The primary targets of 3-Hydroxycyclobutanecarboxylic acid are currently unknown. This compound is a unique chemical and is provided to early discovery researchers for the exploration of its potential biological activities .
Biochemical Pathways
3-Hydroxycyclobutanecarboxylic acid might be involved in the inverted fatty acid β-oxidation pathway, a versatile biochemical platform for biosynthesis . This pathway is used by engineered microbial strains for the production of numerous value-added chemicals from renewable carbon sources, including biomass-derived sugars .
Pharmacokinetics
The compound is a solid substance with a molecular weight of 116.12 . Its pharmacokinetic properties, including bioavailability, are yet to be determined.
Propriétés
IUPAC Name |
3-hydroxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-4-1-3(2-4)5(7)8/h3-4,6H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHGVMYLGGANKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90941231, DTXSID001273220, DTXSID801279191 | |
| Record name | 3-Hydroxycyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-Hydroxycyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-Hydroxycyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxycyclobutanecarboxylic acid | |
CAS RN |
194788-10-8, 1268521-85-2, 552849-33-9 | |
| Record name | 3-Hydroxycyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90941231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-Hydroxycyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-Hydroxycyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801279191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxycyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



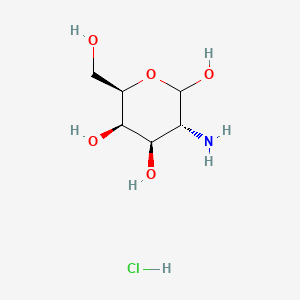
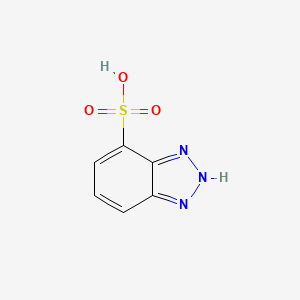
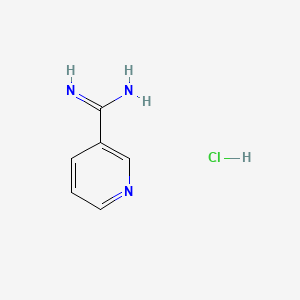

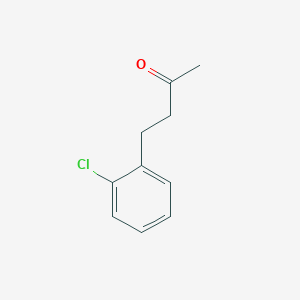
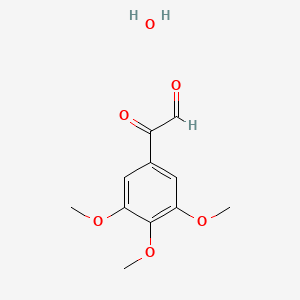
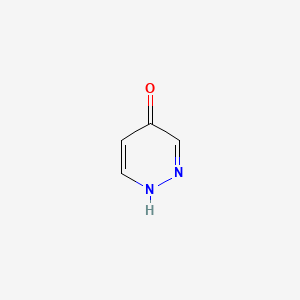
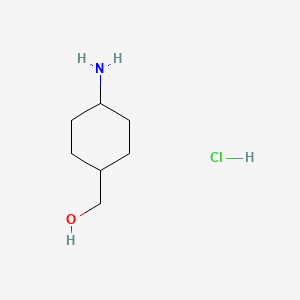
![(2-Aminobenzo[d]oxazol-5-yl)boronic acid hydrochloride](/img/structure/B3021904.png)
